1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole
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Overview
Description
1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole typically involves the reaction of ethyl hydrazine with 1,2,4-triazole derivatives. One common method is the cyclization of ethyl hydrazine with 1,2,4-triazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, hydrazine derivatives, and oxidized triazole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the ethyl and hydrazinyl groups.
1-Ethyl-1h-1,2,4-triazole: Similar but without the hydrazinyl group.
5-Hydrazinyl-1h-1,2,4-triazole: Similar but without the ethyl group.
Uniqueness: 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole is unique due to the presence of both ethyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-9-4(8-5)6-3-7-9/h3H,2,5H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWSQQYPEMWKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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